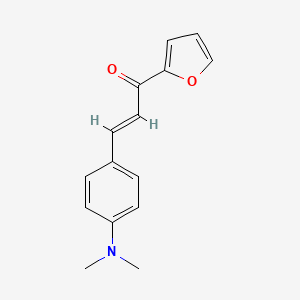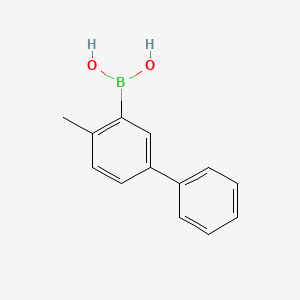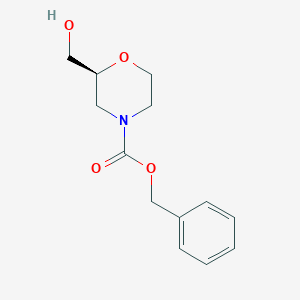![molecular formula C9H16Cl3N3 B3103428 N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride CAS No. 1439894-58-2](/img/structure/B3103428.png)
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” can be analyzed using various spectroscopic techniques and single-crystal X-ray . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface can be evaluated using density functional theory .Chemical Reactions Analysis
The pyrrolidine ring, a key component of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride”, is known to participate in various chemical reactions. For instance, it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can also undergo various transformations, leading to different biological profiles of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” include its molecular weight, molecular formula, and possibly its melting point, boiling point, and density .Scientific Research Applications
Antimicrobial Applications
Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited different biological activities, such as antimicrobial . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” may also have potential antimicrobial applications.
Anti-inflammatory Applications
Pyrrolopyrazine derivatives have shown anti-inflammatory activities . Given the structural similarities, “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also be used in research related to inflammation and related diseases.
Antiviral Applications
Pyrrolopyrazine derivatives have also demonstrated antiviral activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could potentially be used in antiviral research.
Antifungal Applications
The antifungal activity of pyrrolopyrazine derivatives indicates that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also have potential applications in antifungal research.
Antioxidant Applications
Pyrrolopyrazine derivatives have shown antioxidant activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could be used in research related to oxidative stress and related diseases.
Antitumor Applications
Pyrrolopyrazine derivatives have exhibited antitumor activities . This indicates that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also have potential applications in cancer research.
Kinase Inhibitory Applications
Pyrrolopyrazine derivatives have shown kinase inhibitory activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could potentially be used in research related to kinase inhibition.
Anticancer Applications
Pyridine-containing compounds have shown increasing importance for medicinal application as anticancer . Given the structural similarities, “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also be used in research related to cancer.
properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.3ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);3*1H/t8-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBLUMEYMAHPR-CZDIJEQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)

![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)



![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)
![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)